(Bromomethyl)chlorodimethylsilane: A Bifunctional Reagent for Advanced Organic Synthesis
(Bromomethyl)chlorodimethylsilane: A Bifunctional Reagent for Advanced Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
(Bromomethyl)chlorodimethylsilane (BMCS) is a versatile bifunctional organosilicon compound that offers a unique combination of reactive sites for complex organic synthesis. Possessing both a labile silicon-chlorine bond and a reactive carbon-bromine bond, it serves as a valuable reagent for the introduction of a protected hydroxymethyl group equivalent, the formation of functionalized silyl ethers, and the construction of silicon-containing tethers. This guide provides a comprehensive overview of the core physical and chemical properties of BMCS, delves into its distinct reactivity, presents a detailed experimental protocol for its application in alcohol protection, and outlines the critical safety and handling procedures required for its use.
Introduction: The Strategic Advantage of Bifunctionality
In the landscape of multi-step organic synthesis, reagents that offer orthogonal reactivity are of paramount importance. (Bromomethyl)chlorodimethylsilane, with its distinct Si-Cl and C-Br moieties, epitomizes such a tool. The significant difference in reactivity between these two functional groups allows for sequential, selective transformations. Typically, the highly electrophilic and moisture-sensitive Si-Cl bond undergoes rapid reaction with nucleophiles such as alcohols to form stable silyl ethers. This initial reaction leaves the less reactive C-Br bond untouched, available for subsequent carbon-carbon or carbon-heteroatom bond formation via nucleophilic substitution or metal-catalyzed coupling reactions. This inherent chemoselectivity makes BMCS a powerful strategic component in the synthesis of complex molecules, polymers, and functionalized materials.[1]
Physicochemical Properties of (Bromomethyl)chlorodimethylsilane
A thorough understanding of a reagent's physical properties is fundamental to its effective and safe use in experimental design. BMCS is a colorless to pale yellow liquid that is highly sensitive to moisture.[1][2] Its key physical and chemical identifiers are summarized in Table 1.
Table 1: Core Physical and Chemical Properties of (Bromomethyl)chlorodimethylsilane
| Property | Value | Reference(s) |
| CAS Number | 16532-02-8 | [1][3] |
| Molecular Formula | C₃H₈BrClSi | [1][3] |
| Molecular Weight | 187.54 g/mol | [1][3] |
| Appearance | Colorless to pale yellow liquid | [1][2] |
| Boiling Point | 130-131 °C at 740-760 mmHg | [1] |
| Density | 1.375 g/cm³ | [1] |
| Refractive Index (n²⁰/D) | 1.465 | [1] |
| Melting Point | < 0 °C | [4] |
| Flash Point | 41 °C | [4] |
Chemical Reactivity and Mechanistic Insights
The synthetic utility of (Bromomethyl)chlorodimethylsilane stems from the differential reactivity of its two electrophilic centers: the silicon atom of the chlorosilane and the carbon atom of the bromomethyl group.
Reaction at the Si-Cl Bond: Silyl Ether Formation
The primary and most rapid reaction of BMCS involves the nucleophilic attack at the electrophilic silicon atom. The Si-Cl bond is highly polarized and susceptible to cleavage by a wide range of nucleophiles, most commonly alcohols. This reaction is the basis for using BMCS as a protecting group for hydroxyl functionalities.
The mechanism proceeds via an SN2-like pathway at the silicon center.[5] An amine base, such as triethylamine or imidazole, is typically employed to deprotonate the alcohol, forming a more potent nucleophilic alkoxide. This alkoxide then attacks the silicon atom, displacing the chloride ion. The base simultaneously neutralizes the hydrochloric acid byproduct, driving the reaction to completion.[5] The resulting (bromomethyl)dimethylsilyl ether is stable under many reaction conditions, yet the bromomethyl handle remains available for further functionalization.
The workflow for this initial silylation step can be visualized as follows:
Caption: General workflow for the silylation of an alcohol using BMCS.
Reaction at the C-Br Bond: Post-Silylation Functionalization
Once the hydroxyl group is protected as the (bromomethyl)dimethylsilyl ether, the bromomethyl moiety serves as a versatile electrophilic handle. The C-Br bond is significantly weaker and less polar than the Si-Cl bond, rendering it less reactive.[6][7] This allows for its participation in a secondary reaction phase, typically requiring more forcing conditions or specific catalysts.
Common transformations involving the C-Br bond include:
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Nucleophilic Substitution: Reaction with nucleophiles like cyanides, azides, or thiolates to introduce new functional groups.
-
Grignard Reagent Formation: Formation of a Grignard reagent, which can then be used in subsequent reactions with electrophiles like aldehydes or ketones.
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Wittig Reaction Precursor: Conversion to a phosphonium salt, followed by deprotonation to form a Wittig reagent for olefination reactions.
This two-stage reactivity is illustrated in the logical diagram below:
Caption: Sequential reactivity of (Bromomethyl)chlorodimethylsilane.
Experimental Protocol: Protection of a Primary Alcohol
This section provides a representative, field-proven protocol for the protection of a primary alcohol using (Bromomethyl)chlorodimethylsilane. The principles described are broadly applicable, though minor adjustments to stoichiometry, temperature, and reaction time may be necessary for different substrates.
Objective: To synthesize a (bromomethyl)dimethylsilyl ether from a primary alcohol (e.g., 1-octanol) in high yield.
Materials:
-
1-Octanol
-
(Bromomethyl)chlorodimethylsilane (BMCS)
-
Triethylamine (Et₃N), freshly distilled
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere (N₂ or Ar)
Procedure:
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the primary alcohol (e.g., 1-octanol, 1.30 g, 10.0 mmol, 1.0 equiv.) and anhydrous DCM (50 mL).
-
Addition of Base: Add freshly distilled triethylamine (1.21 g, 1.67 mL, 12.0 mmol, 1.2 equiv.) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Addition of BMCS: Add (Bromomethyl)chlorodimethylsilane (2.06 g, 11.0 mmol, 1.1 equiv.) dropwise to the stirred solution over 10 minutes via a syringe. A white precipitate (triethylammonium chloride) will form immediately.
-
Causality Insight: Dropwise addition at 0 °C is crucial to control the exothermicity of the reaction and prevent potential side reactions. The use of a slight excess of BMCS and base ensures complete consumption of the starting alcohol.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.
-
Self-Validating System: Reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting alcohol spot.
-
-
Workup - Quenching and Extraction:
-
Quench the reaction by slowly adding 30 mL of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers and wash with brine (30 mL).
-
Causality Insight: The NaHCO₃ wash neutralizes any remaining HCl and quenches unreacted BMCS. The brine wash helps to remove water from the organic layer.
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure (bromomethyl)dimethylsilyl ether.
Safety and Handling
(Bromomethyl)chlorodimethylsilane is a hazardous chemical that requires careful handling in a controlled laboratory environment.
-
Flammability: BMCS is a flammable liquid and vapor.[8] It should be kept away from heat, sparks, open flames, and other ignition sources.
-
Corrosivity: The compound is highly corrosive and causes severe skin burns and eye damage.[8] It reacts with moisture in the air or on skin to release hydrochloric acid (HCl), which is the primary cause of its corrosive nature.[9]
-
Handling: Always handle BMCS in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat.[8]
-
Storage: Store in a tightly sealed container under an inert, dry atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, and strong bases.[1]
Conclusion
(Bromomethyl)chlorodimethylsilane is a powerful and strategic reagent for organic synthesis, offering chemists a reliable method for the protection of alcohols while simultaneously installing a handle for further molecular elaboration. Its well-defined, sequential reactivity allows for complex synthetic planning and execution. By understanding its physical properties, appreciating the mechanistic basis of its bifunctionality, and adhering to strict safety protocols, researchers can effectively leverage this versatile compound to advance programs in drug discovery, materials science, and chemical biology.
References
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Haz-Map. (n.d.). (Bromomethyl)dimethylchlorosilane. Retrieved from [Link]
-
NIST. (2025). Silane, (bromomethyl)chlorodimethyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
Gelest. (2016). SAFETY DATA SHEET: BROMOMETHYLDIMETHYLCHLOROSILANE. Retrieved from [Link]
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